(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.0^2,6]heptane-1,3-dicarboxylic acid, commonly known as WAY-855, is a compound that has garnered attention for its role as a selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2). This compound is structurally unique and offers insights into the pharmacology of glutamate transporters, which are crucial in neurotransmission and neuroprotection. The exploration of WAY-855 could reveal potential therapeutic avenues for neurodegenerative diseases where glutamate dysregulation is implicated .
WAY-855 was first characterized in a study aimed at identifying novel inhibitors for the EAAT2 transporter. The compound's synthesis and biological activity were detailed in various research articles, highlighting its potential as a neuroprotective agent . It has been studied extensively in both native and recombinant systems to evaluate its pharmacological properties .
The synthesis of WAY-855 involves several chemical reactions that construct its tricyclic core and introduce functional groups. The initial step typically includes the formation of the tricyclic structure through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of amino and carboxylic acid functionalities.
The synthesis can be achieved through multi-step organic reactions that may include:
Specific reaction conditions (e.g., temperature, solvents) are optimized to enhance yield and purity .
The molecular formula of WAY-855 is , with a molecular weight of approximately 197.19 g/mol. The compound features:
The stereochemistry is critical for its biological activity, with specific configurations at multiple chiral centers influencing binding affinity to transporters .
The structural data can be represented in various formats, including:
C1C2C(CC1(C(=O)O)C(C2(C(=O)O)N)C)C)
InChI=1S/C9H11NO4/c10-7(11)5-3-4(6(12)13)1-2(5)8(14)9(4)15/h3,7H,1-2,10H2,(H,12,13)(H,14,15)/t3-,5-,6-,8-,9-/m0/s1
These representations provide insights into the electronic structure and potential interactions with biological targets .
WAY-855 primarily acts as a nonsubstrate inhibitor of EAAT2, affecting glutamate transport dynamics. The compound's mechanism involves competitive inhibition where it binds to the transporter without being transported itself.
Research has shown that WAY-855 can modulate the uptake of glutamate analogs in synaptosomal preparations. Kinetic studies reveal its inhibitory potency (IC50 values) against EAAT2-mediated transport processes . The compound's interaction with sodium-dependent transport mechanisms has also been characterized through various assays.
WAY-855 inhibits glutamate uptake by binding to the EAAT2 transporter at a site distinct from the substrate binding site. This allosteric modulation alters the conformational dynamics of the transporter, effectively reducing its ability to transport glutamate across neuronal membranes.
Studies indicate that WAY-855 preferentially inhibits EAAT2 over other excitatory amino acid transporters, suggesting a targeted approach for therapeutic interventions in conditions associated with excitotoxicity .
Data on melting point and boiling point can be further explored through experimental measurements or literature references .
WAY-855 holds promise for scientific research focused on:
Its role as an EAAT2 inhibitor opens avenues for investigating neuroprotective strategies against excitotoxic damage associated with excessive glutamate signaling .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 141042-20-8